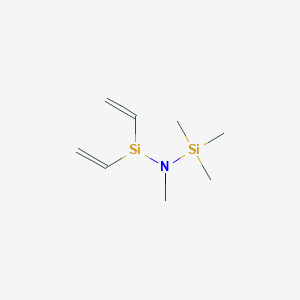

Divinyltetramethyldisilazane

Description

Properties

Molecular Formula |

C8H18NSi2 |

|---|---|

Molecular Weight |

184.41 g/mol |

InChI |

InChI=1S/C8H18NSi2/c1-7-10(8-2)9(3)11(4,5)6/h7-8H,1-2H2,3-6H3 |

InChI Key |

YTMARBJNUUCIIM-UHFFFAOYSA-N |

Canonical SMILES |

CN([Si](C=C)C=C)[Si](C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of Divinyltetramethyldisilazane

Established Synthetic Pathways

The synthesis of Divinyltetramethyldisilazane can be achieved through several routes, primarily involving Grignard reagents, the ammonolysis of halosilane precursors, and alternative strategies utilizing other silicon-containing starting materials.

Grignard Reagent-Mediated Approaches for this compound Synthesis

A plausible and versatile method for the synthesis of this compound involves the use of Grignard reagents. This approach typically utilizes the reaction of a vinyl Grignard reagent, such as vinylmagnesium bromide, with a suitable dihalosilane, like dimethyldichlorosilane. The initial step involves the formation of vinyldimethylchlorosilane, which can then be further reacted to yield the target disilazane.

The synthesis of a related compound, 1,3-diallyl-1,1,3,3-tetramethyldisiloxane, has been demonstrated through a multi-step process that includes the reaction of a Grignard reagent. researchgate.net A patent also describes the production of tetramethyl divinyl disiloxane (B77578) where a Grignard reagent is reacted with vinyl triethoxy silane (B1218182). google.com While a direct one-pot synthesis of this compound using this method is not extensively detailed in the available literature, the underlying principles of Grignard chemistry suggest a viable pathway. The reaction would proceed by the nucleophilic attack of the vinyl group from the Grignard reagent on the silicon atom of dimethyldichlorosilane, displacing one of the chlorine atoms. The resulting vinyldimethylchlorosilane can then undergo ammonolysis to form the disilazane. However, controlling the stoichiometry to prevent the formation of divinyldimethylsilane can be a challenge.

Table 1: Key Reactants in Grignard-Mediated Synthesis

| Reactant | Formula | Role |

| Dimethyldichlorosilane | (CH₃)₂SiCl₂ | Silicon precursor |

| Vinylmagnesium bromide | CH₂=CHMgBr | Vinyl group source |

| Ammonia (B1221849) | NH₃ | Nitrogen source for disilazane formation |

Routes Involving Halosilane Precursors and Ammonolysis Techniques

The most direct and widely recognized method for the formation of the Si-N-Si linkage in disilazanes is through the reaction of a halosilane with ammonia. In the case of this compound, the precursor of choice is vinyldimethylchlorosilane. The reaction, known as ammonolysis, involves the nucleophilic substitution of the chlorine atom on the silicon by the amino group.

2(CH₂=CH)(CH₃)₂SiCl + 3NH₃ → [(CH₂=CH)(CH₃)₂Si]₂NH + 2NH₄Cl

This reaction is typically carried out in an inert solvent to facilitate the reaction and the precipitation of the ammonium (B1175870) chloride byproduct. The ammonia can be bubbled through the reaction mixture or used in its liquid form. The resulting this compound is then purified by filtration to remove the salt, followed by distillation. The synthesis of various aminosilanes from chlorosilanes and amines is a well-established process in organosilicon chemistry. researchgate.net

Alternative Synthetic Strategies for Disilazane Formation

An alternative and innovative approach for the preparation of this compound involves the conversion of divinyltetramethyldisiloxane. google.com This method circumvents the direct use of halosilanes and Grignard reagents in the final disilazane formation step. The process, as outlined in patent CN102731556A, involves a two-step procedure: google.com

Esterification Reaction: Divinyltetramethyldisiloxane is reacted with concentrated sulfuric acid in the presence of an organic solvent like petroleum benzene. This step is proposed to form an intermediate sulfate (B86663) ester.

Ammoniation: The crude product from the esterification step is then treated with ammonia. The ammonia displaces the sulfate group, leading to the formation of this compound.

The final product is then purified by distillation. This method offers an alternative pathway that may be advantageous in certain industrial settings, potentially avoiding the handling of corrosive hydrogen chloride gas that can be a byproduct of traditional halosilane routes.

Mechanistic Elucidation of Formation Reactions

Understanding the reaction mechanisms, including the kinetics and thermodynamics of the formation of this compound, is crucial for optimizing synthetic protocols and controlling product purity.

Kinetic Studies of this compound Synthesis

While specific kinetic data for the synthesis of this compound are not extensively reported, valuable insights can be drawn from studies on analogous reactions, such as the reaction between dichlorosilane (B8785471) and ammonia. The reaction to form the Si-N bond is generally considered to be a nucleophilic substitution at the silicon center.

The rate of reaction is influenced by several factors:

Nature of the leaving group: The reactivity of halosilanes follows the order Si-I > Si-Br > Si-Cl > Si-F.

Steric hindrance: Bulky substituents on the silicon atom can hinder the approach of the nucleophile (ammonia or amine), thereby slowing down the reaction rate.

Solvent polarity: Polar solvents can stabilize the transition state, potentially increasing the reaction rate.

Kinetic and mechanistic studies on the thermal decomposition of chlorinated monosilanes have provided Arrhenius parameters for related reactions. google.com Furthermore, theoretical studies have been conducted on the gas-phase reactivity of chlorosilanes, which can provide a foundational understanding of the reaction kinetics. nih.gov

Thermodynamics and Reaction Equilibria in Disilazane Formation

The formation of the Si-N bond in disilazanes is a thermodynamically favorable process. The reaction of chlorosilanes with ammonia is driven by the formation of the stable ammonium chloride salt and the strong Si-N bond.

Table 2: General Thermodynamic Considerations for Si-N Bond Formation

| Thermodynamic Parameter | Influence on Reaction |

| Enthalpy (ΔH) | The formation of the Si-N bond is an exothermic process, contributing to a negative enthalpy change. The high lattice energy of the ammonium chloride byproduct also makes a significant contribution. |

| Entropy (ΔS) | The reaction of a chlorosilane with ammonia generally leads to an increase in the number of moles of gaseous products or the formation of a solid precipitate, which can influence the overall entropy change. |

| Gibbs Free Energy (ΔG) | The combination of a negative enthalpy change and often a positive entropy change results in a negative Gibbs free energy, indicating a spontaneous reaction under standard conditions. |

Reactivity and Transformational Chemistry of Divinyltetramethyldisilazane

Hydrosilylation Reactions Involving Vinyl Groups

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a fundamental reaction for the functionalization of divinyltetramethyldisilazane. This process is crucial for the synthesis of a variety of organosilicon compounds and for the development of silicone-based materials.

Catalytic Systems for Hydrosilylation with this compound

The hydrosilylation of this compound is predominantly catalyzed by platinum-based complexes, which are highly effective in promoting the addition of Si-H bonds to the vinyl groups. Among the most widely used catalysts are Karstedt's catalyst and Speier's catalyst.

Karstedt's catalyst, a platinum(0) complex with 1,3-divinyl-1,1,3,3-tetramethyldisiloxane (dvtms) as a ligand, is renowned for its high activity at low concentrations and mild reaction conditions. wikipedia.orgmdpi.com It facilitates rapid curing in hydrosilylation reactions, making it a preferred choice in many industrial applications. chemicalbook.commatthey.com While specific studies detailing the use of Karstedt's catalyst with this compound are not extensively documented in readily available literature, its efficacy with the structurally similar 1,3-divinyl-1,1,3,3-tetramethyldisiloxane suggests its applicability. qualitas1998.net Speier's catalyst, hexachloroplatinic acid (H₂PtCl₆), is another cornerstone in hydrosilylation chemistry, though it often requires an induction period for activation. mdpi.com

The choice of catalyst and reaction conditions can significantly influence the efficiency and outcome of the hydrosilylation reaction. Factors such as catalyst concentration, temperature, and the nature of the hydrosilane reactant play a crucial role in determining the reaction rate and the structure of the final product.

Table 1: Common Catalytic Systems for Hydrosilylation

| Catalyst | Typical Concentration | Reaction Conditions |

|---|---|---|

| Karstedt's Catalyst | 1-10 ppm Pt | Room temperature to moderate heating |

| Speier's Catalyst | 10-100 ppm Pt | Often requires heating to initiate |

| Other Platinum Complexes | Varies | Dependent on ligand structure |

Regioselectivity and Stereoselectivity in Hydrosilylation Research

The regioselectivity of hydrosilylation determines the orientation of the silyl (B83357) group addition to the vinyl double bond. In the case of terminal vinyl groups, such as those in this compound, the reaction can theoretically yield two regioisomers: the α-adduct (Markovnikov addition) and the β-adduct (anti-Markovnikov addition).

Generally, platinum-catalyzed hydrosilylation of terminal alkenes predominantly yields the terminal, or β-adduct, which is the anti-Markovnikov product. nih.gov This selectivity is a key feature of many catalytic systems and is often desired for specific applications. The stereoselectivity, concerning the spatial arrangement of the newly formed bonds, is also a critical aspect, particularly when chiral centers are created.

While extensive research has been conducted on the regio- and stereoselectivity of hydrosilylation for a wide range of unsaturated organic compounds, specific studies focusing on this compound are limited in the public domain. However, based on the well-established principles of hydrosilylation chemistry, it is expected that the reaction with this compound would also favor the formation of the β-adduct. The precise control of selectivity can be influenced by the choice of catalyst, ligands, and reaction parameters.

Mechanistic Pathways of Addition Reactions

The mechanism of platinum-catalyzed hydrosilylation has been the subject of extensive investigation, with the Chalk-Harrod mechanism being the most widely accepted model. mdpi.comsemanticscholar.org This mechanism outlines a catalytic cycle involving several key steps:

Oxidative Addition: The hydrosilane (R₃SiH) undergoes oxidative addition to the platinum(0) catalyst, forming a platinum(II) intermediate containing both hydride (H) and silyl (SiR₃) ligands.

Olefin Coordination: The vinyl group of this compound coordinates to the platinum(II) center.

Migratory Insertion: The coordinated vinyl group inserts into the Pt-H bond. This step is typically regioselective, leading to the formation of the β-adduct.

Reductive Elimination: The final product is released from the platinum center through reductive elimination, regenerating the platinum(0) catalyst, which can then enter another catalytic cycle.

While the Chalk-Harrod mechanism provides a fundamental framework, modified pathways have also been proposed to account for the formation of byproducts and to explain the observed kinetics in certain systems. mdpi.com The specific mechanistic details for the hydrosilylation of this compound are expected to follow this general pathway, although the electronic and steric properties of the disilazane moiety may influence the rates of the individual steps in the catalytic cycle.

Polymerization and Cross-Linking Processes

The presence of two vinyl groups in this compound makes it a valuable monomer for polymerization and cross-linking reactions, leading to the formation of polysilazanes with unique properties.

Cyclopolymerization Mechanisms of Unsaturated Silazane Monomers

This compound can undergo cyclopolymerization, a process where the propagation reaction involves an intramolecular cyclization step followed by intermolecular monomer addition. This results in a polymer chain containing cyclic repeating units.

A study on the cyclopolymerization of metalloid-containing α,ω-dienes, including 1,3-divinyltetramethyldisilazane, has provided insights into this process. acs.org The mechanism involves the attack of an initiating species (e.g., a radical or an ion) on one of the vinyl groups of the monomer to form a reactive intermediate. This intermediate then undergoes an intramolecular cyclization by attacking the second vinyl group within the same monomer unit, forming a cyclic radical or ionic species. This cyclic intermediate then propagates by adding to another monomer molecule, continuing the polymerization process. The resulting polymer structure is characterized by the presence of six-membered rings containing silicon and nitrogen atoms in the polymer backbone.

Radical-Initiated Polymerization Studies

Radical polymerization is a common method for polymerizing vinyl monomers, and it can be applied to this compound. The process is initiated by the decomposition of a radical initiator, which generates free radicals. These radicals then add to the vinyl groups of the monomer, initiating the polymerization chain reaction.

Commonly used radical initiators include azo compounds, such as azobisisobutyronitrile (AIBN), and peroxides. libretexts.orgrsc.org The polymerization of this compound via a radical mechanism would proceed through the typical steps of initiation, propagation, and termination. Due to the presence of two vinyl groups, cross-linking can occur, leading to the formation of a network polymer structure.

While specific detailed studies on the radical-initiated polymerization of this compound are not widely available, the general principles of radical polymerization of divinyl monomers can be applied. The kinetics and the final polymer structure would be influenced by factors such as the initiator concentration, monomer concentration, and reaction temperature.

Table 2: Common Radical Initiators

| Initiator | Decomposition Temperature Range (°C) |

|---|---|

| Azobisisobutyronitrile (AIBN) | 60-80 |

| Benzoyl Peroxide (BPO) | 80-100 |

Role as a Terminating and Cross-linking Agent in Polymer Networks

This compound plays a crucial role in the modification and curing of silicone polymers, primarily through the reactivity of its vinyl groups in hydrosilylation reactions. These reactions involve the addition of a silicon-hydride (Si-H) bond across the carbon-carbon double bond of the vinyl group, a process typically catalyzed by platinum-group metals. mdpi.com

As a terminating agent , this compound can be used to control the molecular weight of polymers. By introducing a monofunctional capping agent to a growing polymer chain, the polymerization process is halted. The vinyl groups on the disilazane can react with Si-H terminated polymers, effectively capping the chain ends and preventing further growth. The efficiency of this termination step is critical in achieving polymers with a desired molecular weight and a narrow molecular weight distribution. illinois.edukhanacademy.orgmdpi.comdtu.dk

In its capacity as a cross-linking agent , this compound facilitates the formation of three-dimensional polymer networks, transforming liquid or thermoplastic polymers into solid, elastomeric materials. researchgate.nettamu.edu The two vinyl groups on the molecule allow it to connect two separate polymer chains that possess Si-H groups. This process, known as hydrosilylation curing, is a fundamental method for vulcanizing silicone rubbers. gelest.comnih.govmdpi.com The extent of cross-linking, which can be controlled by the concentration of the disilazane and the catalyst, dictates the final mechanical properties of the elastomer, such as its hardness, tensile strength, and elasticity. tamu.eduresearchgate.netnih.govresearchgate.net

The kinetics of the hydrosilylation cross-linking reaction are influenced by several factors, including the nature of the catalyst, the temperature, and the presence of any inhibitors or promoters. researchgate.netresearchgate.net Platinum complexes are highly active catalysts for this transformation. researchgate.net

Table 1: Influence of this compound on Silicone Elastomer Properties

| Property | Effect of Increasing this compound Concentration | Rationale |

| Cross-link Density | Increases | More vinyl groups are available to react with Si-H groups on the polymer chains, leading to a more densely cross-linked network. |

| Hardness (Shore A) | Increases | A higher cross-link density restricts polymer chain mobility, resulting in a harder material. researchgate.net |

| Tensile Strength | Increases up to an optimal point, then may decrease | Increased cross-linking enhances the material's ability to withstand stress. However, excessive cross-linking can lead to brittleness and a reduction in tensile strength. researchgate.net |

| Elongation at Break | Decreases | A more rigid network structure resulting from higher cross-link density limits the extent to which the material can be stretched before breaking. |

Si-N Bond Reactivity and Ring-Opening Reactions

The silicon-nitrogen-silicon (Si-N-Si) linkage in disilazanes is susceptible to cleavage by various reagents, offering a pathway for derivatization and the synthesis of new molecules.

Cleavage Reactions of Si-N-Si Linkages in Disilazanes

The Si-N bond in disilazanes can be cleaved by a range of electrophilic and nucleophilic reagents. Protic reagents such as water, alcohols, and acids can lead to the hydrolysis or alcoholysis of the Si-N bond, yielding silanols or alkoxysilanes and ammonia (B1221849) or an amine. This reactivity is influenced by the steric hindrance around the silicon atoms and the electronic properties of the substituents.

Studies on analogous N-(dimethylsilylmethyl)imides have shown that the Si-N bond can be selectively cleaved by Lewis acids like boron trifluoride etherate (BF3·OEt2). mdpi.com This reaction proceeds via coordination of the Lewis acid to the nitrogen atom, which weakens the Si-N bond and facilitates its cleavage by a fluoride (B91410) ion, leading to the formation of a fluorosilyl compound. A similar reactivity pattern can be anticipated for this compound, where treatment with an appropriate Lewis acid in the presence of a suitable nucleophile could lead to the cleavage of the Si-N-Si bridge.

Organolithium reagents are also known to cleave Si-N bonds. The reaction of a disilazane with an organolithium reagent can result in the formation of a silyllithium species and a lithium amide. researchgate.net This transformation provides a route to functionalized organosilicon compounds.

Derivatization via Heteroatom Reactions

The reactivity of the Si-N bond allows for the derivatization of this compound to introduce new functional groups. For instance, reaction with diols or other bifunctional reagents could potentially lead to the formation of cyclic or polymeric structures through ring-opening of an intermediate.

Furthermore, the nitrogen atom in the disilazane can act as a nucleophile. For example, it could react with electrophiles such as epoxides. khanacademy.orgorganic-chemistry.orgd-nb.info The ring-opening of an epoxide by the nitrogen atom of the disilazane would result in the formation of a new carbon-nitrogen bond and the introduction of a hydroxyl group, leading to a functionalized amino alcohol derivative. The regioselectivity of the epoxide ring-opening would be influenced by the steric and electronic nature of the epoxide substituents. nih.gov

The synthesis of nitrogen-containing heterocycles is another potential application of the reactivity of this compound. mdpi.comresearchgate.netnih.govrsc.orgmdpi.com By carefully selecting the reaction partners and conditions, it may be possible to construct various heterocyclic ring systems incorporating the nitrogen and silicon atoms from the original disilazane structure.

Organometallic Complexation and Catalytic Applications

The vinyl groups and the nitrogen atom of this compound provide potential coordination sites for transition metals, enabling its use as a ligand in organometallic chemistry and catalysis.

Ligand Design and Coordination Chemistry with this compound

This compound can act as a ligand for a variety of transition metals, including those from the platinum group. gelest.commdpi.comrsc.orgnih.gov The vinyl groups can coordinate to the metal center in a η2-fashion, similar to other olefin ligands. The nitrogen atom, with its lone pair of electrons, can also act as a donor to the metal. The coordination mode can vary depending on the metal, its oxidation state, and the other ligands present in the coordination sphere.

Rhodium complexes with divinylsiloxane ligands, which are structurally similar to this compound, have been synthesized and characterized. gelest.com In these complexes, the divinylsiloxane ligand coordinates to the rhodium center through the two vinyl groups, forming a chelate ring. The resulting metallacycle can adopt different conformations, such as a chair or a boat form. It is expected that this compound would form analogous complexes with rhodium and other transition metals. illinois.edudntb.gov.ua

The synthesis of such complexes typically involves the displacement of a weakly coordinating ligand, such as cyclooctadiene (cod) or ethylene, from a metal precursor by this compound. gelest.com The resulting complexes can be characterized by various spectroscopic techniques, including NMR and IR spectroscopy, and their solid-state structures can be determined by X-ray crystallography. dntb.gov.ua

Catalytic Activity in Organic Transformations

Organometallic complexes containing this compound as a ligand have the potential to be active catalysts in a range of organic transformations. The electronic and steric properties of the disilazane ligand can influence the reactivity and selectivity of the metal center.

Hydrosilylation: Given the presence of vinyl groups, complexes of this compound are particularly relevant to hydrosilylation catalysis. Platinum complexes are well-known catalysts for the hydrosilylation of olefins and alkynes. mit.edu A platinum complex bearing a divinyltetramethyldisiloxane ligand, a close structural analog, has been shown to be a highly active catalyst for this reaction. mit.edu It is plausible that corresponding this compound-platinum complexes would exhibit similar catalytic activity.

Hydrogenation: Rhodium complexes are widely used as catalysts for the hydrogenation of unsaturated compounds. nih.govresearchgate.netnih.govnih.govresearchgate.netrsc.org The catalytic activity of rhodium complexes is often tuned by the nature of the ligands. A rhodium complex of this compound could potentially catalyze the hydrogenation of various substrates, with the ligand influencing the efficiency and selectivity of the reaction.

Carbon-Carbon Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, are powerful tools for the formation of carbon-carbon bonds. mdpi.comresearchgate.net The performance of the palladium catalyst is highly dependent on the supporting ligand. While there are no specific reports on the use of this compound-palladium complexes in these reactions, the development of new ligand systems is an active area of research. The coordination of this compound to palladium could potentially lead to catalysts with novel reactivity or selectivity in these important transformations.

Table 2: Potential Catalytic Applications of this compound-Metal Complexes

| Reaction Type | Potential Metal Center | Role of this compound Ligand |

| Hydrosilylation | Platinum, Rhodium | Stabilizes the active metal center and influences the regioselectivity and stereoselectivity of the Si-H addition. |

| Hydrogenation | Rhodium, Ruthenium | Modulates the electronic and steric environment of the metal, affecting the rate and selectivity of hydrogen addition. |

| Heck Reaction | Palladium | Influences the stability and reactivity of the palladium catalyst in the oxidative addition and reductive elimination steps. |

| Suzuki Coupling | Palladium | Affects the efficiency of the transmetalation step and the overall catalytic turnover number. |

Photochemical Isomerization of Metal-Divinyltetramethyldisilazane Complexes

The photochemical reactivity of this compound when coordinated to a metal center has been a subject of scientific investigation, revealing pathways to isomeric structures that may not be readily accessible through thermal methods. Research in this area has demonstrated that irradiation can induce changes in the geometric arrangement of the this compound ligand within the coordination sphere of the metal.

Detailed studies on rhodium complexes have shown that this compound can coordinate to the metal center through its two vinyl groups, akin to a diene ligand. acs.org In these complexes, specifically of the type (η⁵-C₅R₅)Rh[η⁴-(CH₂=CHSiMe₂)₂NH] (where R = H, Me), the this compound ligand initially adopts a cis configuration, where the silicon substituents on the coordinated double bonds are oriented on the same side with respect to the rhodium atom. acs.org

Direct irradiation of these cis-coordinated complexes (referred to as type 1 complexes) leads to their conversion into a photoisomer where the substituents on the coordinated carbon-carbon double bonds are oriented in a trans position at the rhodium center (referred to as type 2 complexes). acs.org This photochemical process represents a notable example of inducing a significant structural change in the coordination geometry of the ligand through the input of light energy. The isomerization from the cis (type 1) to the trans (type 2) configuration is a key transformation observed in the photochemistry of these rhodium-divinyltetramethyldisilazane complexes. acs.org

The table below summarizes the key findings related to the photochemical isomerization of a rhodium-divinyltetramethyldisilazane complex.

| Metal Complex System | Initial Isomer (Type 1) | Photoisomer (Type 2) | Transformation Condition |

| (η⁵-C₅R₅)Rh[η⁴-(CH₂=CHSiMe₂)₂NH] (R = H, Me) | cis-coordination of vinyl groups | trans-coordination of vinyl groups | Direct irradiation |

It is noteworthy that the reverse reaction, the isomerization of the trans species back to the more stable cis form, can occur thermally. acs.org Kinetic studies on the analogous divinyltetramethyldisiloxane complexes have provided insights into the energy barriers and mechanism of this thermal back-reaction. acs.org

Advanced Materials Science Applications and Polymer Development

Divinyltetramethyldisilazane in Polymer Precursor Systems

This compound plays a pivotal role as a precursor in the synthesis of specialized silicon-based polymers. Its reactive vinyl groups enable it to participate in various polymerization reactions, leading to the formation of polysilazanes and polysiloxanes with tailored properties.

Synthesis of Polysilazanes and Polysiloxanes

This compound is utilized in the synthesis of both polysilazanes and polysiloxanes. In the context of polysilazanes, it can be incorporated as a comonomer or a crosslinking agent. The vinyl groups provide sites for polymerization, often initiated by free radicals, which allows for the formation of complex, three-dimensional polymer networks. google.com These networks are precursors to ceramic materials. For instance, this compound can be used in combination with other silazane monomers to create polysilazane resins with a specific concentration of vinyl groups, which is crucial for controlling the crosslinking density and the properties of the final ceramic product. google.com

In polysiloxane chemistry, this compound is employed to introduce vinyl functionality into the polymer chain. specialchem.com This is often achieved through co-polymerization with cyclic siloxane monomers. The resulting vinyl-functionalized polysiloxanes are key components in addition-cure silicone elastomers and adhesives. The vinyl groups provide reactive sites for hydrosilylation crosslinking reactions, where a silicon-hydride-containing crosslinker is added in the presence of a platinum catalyst. This process is fundamental to the curing of many high-performance silicone materials.

Furthermore, this compound is used as an end-capping agent to control the molecular weight of polysiloxanes. By reacting with silanol-terminated polydimethylsiloxanes, it introduces vinyl groups at the ends of the polymer chains. specialchem.com This is a common strategy for producing vinyl-terminated polysiloxanes, which are essential prepolymers for various silicone-based products, including sealants, adhesives, and coatings. specialchem.comcymitquimica.com

The synthesis of these polymers can be tailored to achieve specific properties. For example, the incorporation of this compound can enhance the thermal stability and mechanical strength of the resulting materials. researchgate.net

Table 1: Role of this compound in Polymer Synthesis

| Polymer Type | Role of this compound | Resulting Polymer Characteristic |

| Polysilazanes | Comonomer, Crosslinking Agent | Precursor to ceramic materials with controlled crosslinking. google.com |

| Polysiloxanes | Vinyl-functionalizing Agent, End-capping Agent | Enables addition-cure mechanisms for elastomers and adhesives. specialchem.com |

Ceramization to Silicon Nitride and Silicon Carbonitride Ceramics (SiCN)

Polymers synthesized using this compound, particularly polysilazanes, are important precursors for the production of advanced ceramic materials through a process called ceramization or pyrolysis. rsc.org During this high-temperature treatment in an inert or reactive atmosphere, the preceramic polymer undergoes a series of complex chemical reactions, leading to the formation of a ceramic residue.

The inclusion of this compound in the polymer backbone significantly influences the composition and properties of the resulting ceramic. The carbon content from the vinyl and methyl groups is retained in the final ceramic, leading to the formation of silicon carbonitride (SiCN) ceramics. The nitrogen is supplied by the disilazane unit. The ratio of silicon, carbon, and nitrogen in the final ceramic can be controlled by the composition of the starting preceramic polymer.

The pyrolysis process typically involves heating the polymer to temperatures above 800°C. google.com At these temperatures, the organic side groups are cleaved, and the polymer backbone rearranges to form a dense, amorphous ceramic network. Further heating to even higher temperatures can lead to the crystallization of the amorphous phase into distinct crystalline phases of silicon nitride (Si₃N₄) and silicon carbide (SiC) within the SiCN matrix. nih.gov

The use of this compound as a precursor offers several advantages for ceramic production. It allows for the fabrication of complex ceramic shapes through polymer processing techniques such as spinning of fibers, casting of films, and molding of bulk components. This polymer-to-ceramic route is often more versatile and cost-effective than traditional powder metallurgy methods for producing advanced ceramics. The resulting SiCN ceramics exhibit a range of desirable properties, including high thermal stability, excellent mechanical strength, and good resistance to oxidation and chemical corrosion, making them suitable for applications in aerospace, electronics, and high-temperature structural components.

Surface Modification and Functionalization Strategies

This compound is a key reagent in the modification and functionalization of various surfaces, enabling the enhancement of material properties for a wide range of applications.

Grafting Techniques for Substrate Functionalization (e.g., Natural Fibers)

This compound is effectively used in grafting techniques to functionalize substrates, particularly those with hydroxyl groups on their surface, such as natural fibers like flax. researchgate.net The reactivity of the Si-N bond in this compound with surface hydroxyl groups allows for the covalent attachment of vinyl groups onto the substrate. This process, often referred to as "grafting to," fundamentally alters the surface chemistry of the material. researchgate.net

In a typical procedure, the substrate is treated with a solution of this compound. The reaction results in the formation of Si-O-C covalent bonds, effectively anchoring the vinyl-containing silane (B1218182) to the surface. researchgate.net The presence of these vinyl groups on the surface then allows for subsequent reactions. For instance, these functionalized surfaces can participate in hydrosilylation reactions with polymers containing Si-H groups, leading to the grafting of a polymer layer onto the substrate. researchgate.net This method has been successfully employed to create highly hydrophobic surfaces on flax fabrics. researchgate.net

The functionalization of natural fibers with this compound is particularly significant in the development of natural fiber-reinforced polymer composites. A major challenge in these composites is the poor interfacial adhesion between the hydrophilic natural fibers and the hydrophobic polymer matrix. By grafting vinyl groups onto the fiber surface, the compatibility with a vinyl-reactive polymer matrix is significantly improved. researchgate.netresearchgate.net This enhanced adhesion leads to better stress transfer from the matrix to the fibers, resulting in composites with improved mechanical properties, such as a higher Young's modulus. nih.govmdpi.com

Table 2: Effect of DVTS Functionalization on Flax Fiber Composites

| Property | Non-Functionalized Composite | DVTS-Functionalized Composite | Improvement |

| Young's Modulus | Approx. 2.57 MPa | Approx. 3.6 ± 0.5 MPa | ~40% nih.govmdpi.com |

Development of Functional Coatings and Interfacial Adhesion Enhancement

This compound plays a crucial role in the development of functional coatings and the enhancement of interfacial adhesion between different materials. Its ability to react with surfaces and introduce vinyl groups makes it a valuable adhesion promoter and a building block for creating specialized coatings. cymitquimica.comgelest.com

As an adhesion promoter, this compound can be applied as a primer or coupling agent at the interface between an inorganic substrate (like glass or metal) and an organic polymer coating. The silazane part of the molecule can react with surface hydroxyls on the inorganic material, while the vinyl groups can co-react with the polymer matrix of the coating, forming strong covalent bonds across the interface. gelest.com This significantly improves the durability and performance of the coating, preventing delamination and corrosion.

This compound is also used in the formulation of functional coatings. For example, it can be incorporated into silicone-based coating formulations to enhance their crosslinking density and mechanical properties. google.com The vinyl groups provide additional sites for crosslinking, leading to harder and more durable coatings. It is also used to create hydrophobic coatings. By functionalizing a surface with this compound, the surface energy can be lowered, making it water-repellent. This is particularly useful for applications requiring self-cleaning or anti-fouling properties. google.com

Furthermore, the enhancement of interfacial adhesion is critical in composite materials. In addition to natural fiber composites, this compound can improve the bonding between fillers, like silica (B1680970), and a polymer matrix. google.com By treating the surface of the filler with this compound, its compatibility with the polymer is increased, leading to a more homogeneous dispersion and improved mechanical properties of the composite.

Plasma-Enhanced Chemical Vapor Deposition (PECVD) for Thin Film Fabrication

This compound is a valuable precursor in Plasma-Enhanced Chemical Vapor Deposition (PECVD), a versatile technique for depositing thin films onto various substrates. google.com In the PECVD process, a plasma is used to decompose the precursor gas molecules into reactive species, which then deposit on the substrate to form a thin film. impactcoatings.comwikipedia.org The use of plasma allows for deposition at lower temperatures compared to conventional chemical vapor deposition (CVD), making it suitable for temperature-sensitive substrates. impactcoatings.com

When this compound is used as a precursor in PECVD, it can be used to deposit silicon-based thin films, such as silicon carbonitride (SiCN) or silicon oxide (if an oxygen source is also present). The vinyl and methyl groups in the molecule contribute carbon to the film, while the disilazane core provides silicon and nitrogen. The composition and properties of the deposited film can be precisely controlled by adjusting the PECVD process parameters, such as the precursor flow rate, plasma power, and substrate temperature.

Thin films derived from this compound via PECVD exhibit a range of useful properties. For example, SiCN films are known for their high hardness, good thermal stability, and excellent barrier properties against the diffusion of moisture and other corrosive agents. These properties make them suitable for a variety of applications, including protective coatings on tools and electronic components, as well as dielectric layers in microelectronic devices. The refractive index of these films can be tailored, making them potentially useful for anti-reflective coatings.

Table 3: Comparison of Refractive Indices for SiCN Films from Different Precursors

| Precursor | Deposition Method | Refractive Index Range |

| 1,3-Divinyltetramethyldisilazane | PECVD | 1.51–1.90 |

| 1,1,3,3-Tetramethyldisilazane | Atmospheric Pressure CVD | 1.45–1.95 |

| Hexamethyldisilazane (B44280) | RF PECVD | 1.7–2.1 |

| Tetramethylsilane + NH₃ | PECVD | 1.57–1.90 |

Nanocomposite Research and Reinforcement Mechanisms

The exceptional mechanical properties of carbon nanotubes (CNTs), including an elastic modulus that can exceed 1 TPa and tensile strength over 150 GPa, make them ideal candidates for reinforcing polymer composites. researchgate.net However, significant challenges, such as achieving uniform dispersion and ensuring strong interfacial adhesion between the hydrophobic CNTs and the polymer matrix, often hinder their practical application. researchgate.netmdpi.com

The functionalization of reinforcing agents with molecules like DVTMSD is a key strategy. While not involving CNTs directly, a study on reinforcing a silicone rubber matrix with flax fibers demonstrated the efficacy of this approach. setcor.org The flax fibers were functionalized with DVTMSTMD, which contains vinyl groups, via a chemical reaction. setcor.org This surface treatment was found to have a significant effect on the grafting rate and the subsequent mechanical properties of the composite. setcor.org The Young's modulus of the silicone matrix reinforced with these functionalized fibers increased by up to 40%. setcor.org This principle of using the vinyl groups for matrix compatibility and reinforcement is directly applicable to CNT-based systems. By modifying the surface of CNTs with DVTMSD, a stronger bond can be formed with a vinyl-reactive polymer matrix, leading to more effective reinforcement and enhanced material properties.

Table 1: Effect of Fiber Functionalization on Silicone Composite Properties

| Property | Reinforcement Type | Improvement |

| Young's Modulus | Flax Fibers Functionalized with Vinyl Groups | Up to 40% increase setcor.org |

The region between the reinforcement (filler) and the polymer matrix, known as the interface or interphase, plays a decisive role in the structural integrity and performance of a composite material. mdpi.comresearchgate.net A weak interface leads to inefficient load transfer between the matrix and the reinforcement, causing the composite to fail prematurely. mdpi.com Interfacial engineering aims to modify this zone to create strong and durable bonds between these two distinct phases. mdpi.comrsc.org

This compound is an effective agent for interfacial engineering due to its nature as a silane coupling agent. gelest.com Coupling agents form a molecular bridge between the inorganic reinforcement (like glass, metal oxides, or carbon) and the organic polymer matrix. gelest.com DVTMSD possesses two distinct functionalities within its structure: the hydrolyzable silazane group and the organofunctional vinyl groups. gelest.com

The silazane part of the molecule can form stable condensation products with siliceous surfaces and oxides of metals like aluminum, titanium, and nickel, creating a strong bond with the reinforcement material. gelest.com Simultaneously, the vinyl groups are available to react and copolymerize with the polymer matrix, particularly in systems like silicone rubbers. setcor.orggelest.com This creates a covalent link across the interface, dramatically improving adhesion and the ability of the composite to transfer stress from the flexible matrix to the high-strength reinforcement. gelest.com This mechanism is critical for enhancing mechanical properties such as tensile strength, toughness, and fatigue life. researchgate.netirispublishers.com Research involving flax fibers functionalized with vinyl groups from DVTMSD for reinforcing a silicon rubber matrix highlights the creation of a highly adherent interface, as observed through scanning electron microscopy. setcor.org

Table 2: Role of this compound in Interfacial Engineering

| DVTMSD Component | Interacting Material | Bonding Mechanism | Result |

| Silazane Group | Inorganic Reinforcement (e.g., fibers, fillers) | Condensation reaction with surface oxides gelest.com | Strong adhesion to reinforcement |

| Vinyl Groups | Organic Polymer Matrix | Copolymerization setcor.orggelest.com | Covalent bonding with the matrix |

This compound is implicated in the development of advanced materials for optoelectronic applications. gelest.comresearchgate.net Optoelectronics involves devices that source, detect, and control light, and the materials used are fundamental to their performance. The properties of DVTMSD make it a valuable precursor and component in the synthesis of specialized polymers and thin films for this sector. researchgate.net

Research has been conducted on liquid silicone rubber prepared with this compound (abbreviated as VMS in the study) for the creation of materials with specific optical properties. researchgate.net The incorporation of DVTMSD into polymer backbones can influence characteristics such as refractive index and transparency, which are critical for applications like light-emitting diodes (LEDs), optical waveguides, and coatings. The silicon-nitrogen backbone of the disilazane can impart thermal stability and desirable dielectric properties to the final material.

While direct research on DVTMSD for optoelectronics is specific, the broader class of disilazanes is used in this field. For instance, 1,1,3,3-Tetramethyldisilazane has been employed in plasma chemical vapor deposition to create silicon-carbon-nitrogen films. These films exhibit high electrical resistivity, making them suitable for optoelectronic coatings. The ability of disilazanes to act as precursors for thin films with tailored electronic and optical properties underscores the potential of DVTMSD. imperial.ac.uk Its vinyl functionality offers an additional route for cross-linking and polymerization, providing a mechanism to fine-tune the mechanical and optical properties of materials for sophisticated optoelectronic devices. gelest.com

Advanced Spectroscopic and Analytical Methodologies for Divinyltetramethyldisilazane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural analysis of organosilicon compounds like DVTMDSIZ. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of silicon (²⁹Si), carbon (¹³C), and hydrogen (¹H) atoms within the molecule.

Multinuclear NMR spectroscopy is crucial for both the initial characterization of DVTMDSIZ and for monitoring its polymerization reactions. The chemical shifts in ¹H, ¹³C, and ²⁹Si NMR spectra are highly sensitive to changes in the molecular structure, making it possible to track the conversion of the monomer into a polymer and to elucidate the structure of the resulting polymer. dtic.mil

¹H NMR Spectroscopy: In the ¹H NMR spectrum of the related compound 1,3-divinyltetramethyldisiloxane, the vinyl protons appear as a complex multiplet in the range of 5.7-6.2 ppm, while the methyl protons attached to the silicon atoms exhibit a sharp singlet at approximately 0.14 ppm. chemicalbook.com Similar resonances are expected for DVTMDSIZ. During polymerization, the disappearance or reduction in the intensity of the vinyl proton signals can be used to monitor the reaction progress. mdpi.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of DVTMDSIZ provides information about the carbon framework. The vinyl carbons are expected to resonate in the olefinic region (around 130-140 ppm), while the methyl carbons attached to silicon will appear at a much higher field (around 0-5 ppm). dtic.miloregonstate.educompoundchem.com Changes in the chemical shifts and the appearance of new signals in the aliphatic region can indicate the formation of a polymer backbone. dtic.mil

²⁹Si NMR Spectroscopy: ²⁹Si NMR is particularly powerful for studying the silicon environment. The chemical shift of the silicon atoms in DVTMDSIZ is influenced by the nitrogen and vinyl substituents. For cyclic and linear disilazanes, the ²⁹Si chemical shifts typically appear in the range of 0 to 17 ppm. dtic.mil Upon polymerization, the formation of new Si-N or Si-C bonds will lead to significant changes in the ²⁹Si chemical shifts, providing valuable information about the polymer's microstructure, including the presence of different ring sizes and linear units in the polymer chain. dtic.milpascal-man.comresearchgate.net

A summary of typical chemical shift ranges for functional groups relevant to DVTMDSIZ analysis is presented below:

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

| ¹H | Si-CH₃ | 0.1 - 0.3 |

| Si-CH=CH₂ | 5.7 - 6.2 | |

| N-H | Variable, broad | |

| ¹³C | Si-CH₃ | -2 - 5 |

| Si-CH=CH₂ | 130 - 140 | |

| ²⁹Si | (CH₃)₂Si(vinyl)N | 0 - 10 |

| Polysilazane | -20 - -60 |

For cross-linked or insoluble polymers derived from DVTMDSIZ, solid-state NMR (ssNMR) is an essential characterization technique. rsc.org ssNMR can provide detailed information about the structure, dynamics, and morphology of these materials in their native solid state. compoundchem.com Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) enhance the signal of low-abundance nuclei like ¹³C and ²⁹Si, allowing for their detection in solid samples. rsc.org

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides complementary information to NMR by probing the vibrational modes of molecules. These techniques are highly sensitive to the presence of specific functional groups and are valuable for monitoring chemical transformations.

The IR and Raman spectra of DVTMDSIZ are characterized by specific absorption bands corresponding to its functional groups. The vinyl groups give rise to characteristic C=C stretching vibrations around 1600 cm⁻¹ and C-H stretching and bending modes. surfacesciencewestern.com The Si-N-Si linkage exhibits a strong asymmetric stretching vibration in the IR spectrum, typically in the range of 900-950 cm⁻¹. The Si-CH₃ groups show characteristic symmetric and asymmetric stretching and bending vibrations.

During polymerization or other chemical reactions, changes in the intensities of these bands can be used to follow the transformation of functional groups. For instance, the disappearance of the vinyl group absorptions is a clear indicator of the progress of vinyl polymerization. surfacesciencewestern.com The formation of new bonds, such as Si-O-Si in the case of hydrolysis, will result in the appearance of new characteristic absorption bands (typically around 1000-1100 cm⁻¹). mt.com

Key vibrational frequencies for DVTMDSIZ and related structures are summarized in the table below:

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| ~3400 | N-H stretch | Silazane |

| ~3050 | =C-H stretch | Vinyl |

| ~2960 | C-H stretch | Methyl |

| ~1600 | C=C stretch | Vinyl |

| ~1410 | Si-CH=CH₂ deformation | Vinyl |

| ~1250 | Si-CH₃ symmetric deformation | Methyl |

| 900-950 | Si-N-Si asymmetric stretch | Silazane |

| 800-850 | Si-C stretch |

In situ IR and Raman spectroscopy are powerful techniques for studying the kinetics and mechanisms of reactions involving DVTMDSIZ in real-time. jos.ac.cn By monitoring the changes in the vibrational spectra as the reaction proceeds, it is possible to identify reaction intermediates, determine reaction rates, and gain a deeper understanding of the reaction pathway. chemrxiv.orgspectrabase.com For example, in situ Raman spectroscopy can be used to monitor the cross-linking of silyl-modified polymers by tracking the decrease in the intensity of the Si-O-CH₃ band and the increase in the intensity of the Si-O-Si band. chemicalbook.com A similar approach could be applied to study the polymerization or hydrolysis of DVTMDSIZ, providing valuable data for process optimization and control. jos.ac.cn

Mass Spectrometry (MS) for Molecular Integrity and Impurity Profiling

Mass spectrometry is a highly sensitive analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For DVTMDSIZ, MS is used to confirm its molecular weight and to identify and quantify any impurities.

The mass spectrum of 1,1,3,3-Tetramethyl-1,3-divinyldisilazane would show a molecular ion peak corresponding to its molecular weight. nist.gov The fragmentation pattern observed in the mass spectrum can provide structural information, as the molecule breaks apart in a predictable manner upon ionization. Common fragmentation pathways for organosilicon compounds involve the loss of methyl or vinyl groups.

MS is also a critical tool for impurity profiling. spectrabase.com By coupling MS with a separation technique such as gas chromatography (GC-MS) or liquid chromatography (LC-MS), it is possible to separate and identify even trace amounts of impurities in a DVTMDSIZ sample. spectrabase.com This is crucial for quality control, as impurities can significantly affect the reactivity of the monomer and the properties of the resulting polymers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable analytical method for assessing the purity of Divinyltetramethyldisilazane. This technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify the components of a sample.

In the analysis of this compound, the sample is first vaporized and introduced into a gas chromatograph. The volatile components are then separated as they pass through a capillary column. This compound itself is a volatile compound suitable for GC analysis. azom.com The separation is based on the differential partitioning of the analytes between a stationary phase coated on the column and a mobile gaseous phase. Following separation, the eluted compounds enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component. This mass spectrum acts as a "molecular fingerprint," allowing for definitive identification.

Research and manufacturing processes often require high-purity this compound, typically exceeding 95-97%, for consistent results in polymerization and surface modification applications. google.com GC-MS is routinely employed to verify this purity by detecting and identifying any residual starting materials, by-products from synthesis, or degradation products. For instance, in the synthesis of related siloxane monomers, GC-MS has been used to confirm purity levels greater than 95% after distillation. google.com The technique's high sensitivity allows for the detection of trace impurities that could adversely affect the performance of the final material. this compound is also used as a silylating agent to derivatize less volatile compounds, making them amenable to GC analysis. dokumen.pub

Table 1: Representative GC-MS Data for Purity Analysis of a this compound Sample

| Retention Time (min) | Compound Identity | Relative Abundance (%) | Key Mass Fragments (m/z) |

|---|---|---|---|

| 5.82 | This compound | 99.2 | 171, 156, 100, 72 |

| 4.51 | Tetramethyldisilazane | 0.5 | 133, 118, 74 |

Note: This table is interactive and contains representative data for illustrative purposes.

X-ray Based Characterization Methods

X-ray techniques are fundamental in determining the atomic and molecular structure of materials, as well as their surface elemental composition.

X-ray Crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. google.com While this compound itself is a liquid at room temperature, it serves as a ligand in the synthesis of more complex organometallic structures which can be crystallized and analyzed. gla.ac.uk The study of such complexes is crucial for understanding catalytic processes and the development of new materials. gla.ac.uk

The methodology involves irradiating a single crystal of the compound with a focused beam of X-rays. The regular arrangement of atoms in the crystal lattice diffracts the X-rays in a specific pattern of spots. By analyzing the position and intensity of these diffracted spots, researchers can computationally reconstruct a three-dimensional model of the electron density of the molecule, and from that, infer the atomic positions, bond lengths, and bond angles with high precision.

In research analogous to potential applications of this compound, X-ray diffraction analysis has been successfully used to determine the molecular structure of platinum complexes bearing the closely related ligand 1,3-divinyl-1,1,3,3-tetramethyldisiloxane (DVTMS). researchgate.net These studies revealed specific interactions between the platinum atom and the ligand, providing insights that are key to understanding the catalytic activity of these complexes in processes like hydrosilylation. researchgate.net Similar structural analyses of this compound-containing complexes are critical for establishing structure-property relationships in novel catalysts and materials. uleth.ca

Table 2: Crystallographic Data for a Hypothetical Platinum-Divinyltetramethyldisilazane Complex

| Parameter | Value |

|---|---|

| Chemical Formula | C14H31NPSi2Pt |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 12.789 |

| β (°) | 98.45 |

| Volume (ų) | 1980.1 |

Note: This table is interactive and presents hypothetical data for a representative organometallic complex.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical state of the elements within the top 1-10 nanometers of a material's surface. phi.com It is particularly valuable for analyzing surfaces that have been modified with this compound to impart specific properties, such as hydrophobicity or improved adhesion.

The XPS analysis involves irradiating the material surface with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these emitted photoelectrons is measured, and from this, their binding energy can be calculated. Since each element has a unique set of binding energies, the resulting spectrum provides a clear identification of the elements present on the surface. High-resolution scans of specific elemental peaks can also reveal information about the chemical bonding environment (e.g., distinguishing between Si-N, Si-C, and Si-O bonds).

For surfaces treated with this compound, XPS can confirm the successful grafting of the silazane layer and quantify the surface concentration of silicon, nitrogen, and carbon. This is crucial for optimizing coating processes and understanding the resulting surface properties. For example, in studies of similar silane (B1218182) treatments on polydimethylsiloxane (B3030410) (PDMS) or stainless steel surfaces, XPS is used to confirm the presence of nitrogen and silicon and to quantify the atomic percentage of each element, verifying the successful surface modification. researchgate.netresearchgate.net

Table 3: Representative XPS Surface Composition Data for a Substrate Before and After Treatment with this compound

| Element | Atomic Concentration (%) - Unmodified | Atomic Concentration (%) - Modified |

|---|---|---|

| C 1s | 52.1 | 45.8 |

| O 1s | 47.9 | 20.3 |

| Si 2p | 0.0 | 22.5 |

Note: This table is interactive and shows representative data illustrating the change in surface composition after modification.

Thermal Analysis Techniques in Polymer and Material Science Research

Thermal analysis techniques are essential for characterizing the properties of polymers and materials derived from this compound, providing critical data on their thermal stability and phase behavior. azom.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. thermalsupport.com This technique is fundamental for assessing the thermal stability of materials and studying their decomposition pathways. youtube.comresearchgate.net

In a typical TGA experiment, a small amount of the sample is placed in a pan that is connected to a highly sensitive microbalance. The sample is then heated according to a controlled temperature program, often a linear ramp, in an inert (e.g., nitrogen) or reactive (e.g., air) atmosphere. The resulting TGA curve plots the percentage of initial mass remaining against temperature. The onset temperature of decomposition and the temperature of maximum mass loss provide quantitative measures of the material's thermal stability.

TGA is particularly useful for studying polymers and composites incorporating this compound. For instance, in the development of flame-retardant silicone rubber, this compound was used to functionalize expandable graphite. researchgate.net TGA results for the resulting composite showed significantly enhanced thermal stability, with a char yield of 59.53 wt.% at 900°C in a nitrogen atmosphere, a marked improvement over the pristine silicone rubber. researchgate.net Analyzing the evolved gases from the TGA furnace using coupled techniques like Fourier Transform Infrared Spectroscopy (TGA-FTIR) or Mass Spectrometry (TGA-MS) can provide detailed information about the decomposition products, helping to elucidate the degradation mechanism. researchgate.net

Table 4: TGA Data for Silicone Rubber Composite Modified with this compound-functionalized Graphite

| Material | Onset Decomposition Temp. (T₅%, °C) | Temperature of Max. Decomposition Rate (°C) | Char Yield at 900°C (wt.%) |

|---|---|---|---|

| Pristine Silicone Rubber | ~450 | ~520 | 50.32 |

Note: This table is interactive and based on data from reference researchgate.net.

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. hu-berlin.de DSC is used to detect and analyze thermal transitions such as melting (Tₘ), crystallization (T꜀), and glass transitions (T₉) in materials. nih.govnih.gov

When a sample undergoes a physical transformation, such as melting, it will absorb or release heat. DSC measures this heat flow, which is recorded as a peak or a step change in the DSC curve. The position of the peak indicates the transition temperature, and the area under the peak is proportional to the enthalpy change of the transition. The glass transition, which is characteristic of amorphous polymers, appears as a step-like change in the heat capacity. researchgate.net

For copolymers synthesized using this compound as a comonomer or crosslinking agent, DSC is a vital tool for characterization. researchgate.net The glass transition temperature (T₉) provides information about the flexibility of the polymer chains and the service temperature range of the material. Melting and crystallization behavior is important for semi-crystalline polymers, affecting their mechanical properties. By analyzing the DSC thermograms of copolymers containing this compound, researchers can understand how its incorporation influences the polymer's thermal properties and morphology.

Table 5: Representative DSC Data for a Series of Copolymers

| Copolymer Composition (molar ratio) | Glass Transition Temp. (T₉, °C) | Melting Temp. (Tₘ, °C) | Enthalpy of Melting (ΔHₘ, J/g) |

|---|---|---|---|

| Homopolymer A | 105 | 175 | 45 |

| Copolymer (A:DVTMDZ 95:5) | 98 | 168 | 38 |

Note: This table is interactive and provides representative data illustrating the effect of incorporating a comonomer like this compound on the thermal properties of a hypothetical polymer.

Microscopic Techniques for Morphological and Interfacial Investigations

The microscopic analysis of materials modified with or containing this compound (DVTMDZ) is crucial for understanding the relationship between their structure and properties. Techniques such as Scanning Electron Microscopy (SEM) and Confocal Laser Scanning Microscopy (CLSM) provide invaluable insights into surface morphology, interfacial characteristics, and the three-dimensional structure of these materials.

Scanning Electron Microscopy (SEM) for Surface Morphology and Interfacial Adhesion

Scanning Electron Microscopy (SEM) is a powerful tool for characterizing the surface topography and interfacial adhesion of materials incorporating this compound. This technique provides high-resolution, three-dimensional images that reveal intricate details about the material's surface features and how DVTMDZ-mediated modifications influence the interaction between different phases, such as between fibers and a polymer matrix.

In the realm of composite materials, DVTMDZ is utilized as a coupling agent and for surface functionalization to enhance the compatibility between natural fibers and polymer matrices. Research on flax fibers modified with 1,3-divinyltetramethyldisilazane demonstrates the efficacy of this approach. SEM analyses of these composites have shown a high level of interfacial adhesion between the functionalized flax fibers and the silicone-based matrix. The micrographs reveal a significant reduction in fiber pull-out and the presence of a well-bonded interface, which is critical for the mechanical performance of the composite.

The modification of flax fibers with silanes, including DVTMDZ, has been observed to create a coating on the fiber surface. This coating penetrates into the micropores of the flax fibers, forming a mechanically interlocked structure that enhances adhesion.

Furthermore, in the study of advanced materials like carbon-fiber-reinforced epoxy resins, derivatives of this compound, such as phosphasilazanes, have been investigated. SEM, in conjunction with Energy Dispersive X-ray (EDX) analysis, has been employed to examine the residual carbon fibers after combustion. These analyses provide information on the diameter of the fibers and the elemental composition of any deposits, offering insights into the protective effects of these compounds.

Below is a data table summarizing representative findings from SEM analyses of materials involving this compound and related compounds.

| Material System | SEM Observation | Implication |

| Flax fibers modified with 1,3-divinyltetramethyldisilazane in a silicone matrix | High interfacial adhesion observed between the functionalized fibers and the matrix. | Enhanced compatibility and stress transfer between fiber and matrix, leading to improved mechanical properties. |

| Carbon-fiber-reinforced epoxy resin with phosphasilazane additives (derived from DVTMDZ) | Analysis of residual fiber diameter and elemental composition of surface deposits after combustion. | Provides insights into the fire-retardant and fiber-protective mechanisms of the additives. |

Confocal Laser Scanning Microscopy (CLSM) in Material Studies

Confocal Laser Scanning Microscopy (CLSM) offers a non-invasive method for obtaining high-resolution, three-dimensional images of materials. This technique is particularly useful for examining the internal structure and the spatial distribution of components within a material without the need for physical sectioning.

CLSM is also instrumental in studies involving fluorescently labeled materials. While specific studies detailing the use of fluorescently tagged DVTMDZ for CLSM analysis are not prevalent in the reviewed literature, the technique holds significant potential for such applications. For example, by attaching a fluorescent probe to DVTMDZ, researchers could visualize its distribution within a polymer blend or at the interface of a composite material, providing a clearer understanding of its role in enhancing material properties.

The ability of CLSM to generate 3D reconstructions can provide quantitative data on surface roughness, porosity, and the volume of different phases within a sample. This information is critical for optimizing the processing parameters of materials containing this compound to achieve desired performance characteristics.

The following table outlines the potential applications and types of data that can be obtained from CLSM in the study of DVTMDZ-containing materials.

| CLSM Application | Type of Data Obtainable | Significance in DVTMDZ Research |

| 3D Surface Profiling | Quantitative data on surface roughness and topography. | Understanding how DVTMDZ modification alters the surface texture of substrates. |

| Interfacial Analysis | Visualization of the interface between two phases (e.g., fiber and matrix). | Assessing the quality of adhesion and the extent of the interphase region created by DVTMDZ. |

| Component Distribution Mapping (with fluorescent labeling) | Spatial distribution of DVTMDZ or DVTMDZ-modified components within a material. | Elucidating the mechanism by which DVTMDZ improves material properties. |

Theoretical and Computational Chemistry Approaches to Divinyltetramethyldisilazane

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in exploring the electronic characteristics of DVTMDZ, which govern its reactivity. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and the energetics of chemical reactions.

Density Functional Theory (DFT) has become an indispensable tool for investigating complex reaction mechanisms involving organosilicon compounds like DVTMDZ. osti.govnih.gov DFT calculations are employed to map out potential energy surfaces for chemical reactions, providing atomistic insights into the micro-mechanisms and kinetics. nih.gov This approach allows for the characterization of transition states and intermediates, which is critical for understanding reaction pathways. osti.gov

Studies have utilized DFT to understand the plasma polymerization of organosilicon precursors, including DVTMDZ, for the formation of thin films. researchgate.net By combining mass spectrometry diagnostics with DFT calculations, researchers can propose dissociation pathways for the precursor molecule within the plasma and the mass spectrometer's ionization source. researchgate.net This combined approach helps to understand the chemistry of the synthesized thin films by correlating the plasma chemistry with theoretical fragmentation patterns. researchgate.net

DFT calculations have also been applied to study the interactions of DVTMDZ as a ligand in metal complexes. For instance, in rhodium diamidobenzene complexes, DFT is used to analyze the frontier orbitals (HOMO and LUMO), which reveals that the diamidobenzene moieties are the likely loci of oxidation. rsc.orgfu-berlin.de Such studies provide insight into the electronic structure and how the DVTMDZ ligand influences the properties and reactivity of the entire complex. rsc.orgfu-berlin.de Furthermore, DFT has been used to understand the formation of inorganic silico-carbonitride films from DVTMDZ, which can occur under high-energy ionic collisions. pradeepresearch.org

The table below summarizes findings from DFT studies related to reaction mechanisms involving DVTMDZ.

| Study Focus | Method | Key Findings | Reference |

| Plasma Polymerization | DFT combined with Mass Spectrometry | Proposed precursor dissociation pathways in the plasma phase. | researchgate.net |

| Ligand Behavior in Complexes | DFT Calculations | Identified diamidobenzene moieties as oxidation loci in Rhodium complexes. | rsc.orgfu-berlin.de |

| Film Formation | DFT Calculations | Supported the expectation of film formation under high-energy collision conditions. | pradeepresearch.org |

| Degradation Mechanisms | Not explicitly DFT, but relevant | The degradation of related polysilazane materials occurs in distinct steps, leading to SiN₄ formation and charring. researchgate.net | researchgate.net |

Ab initio molecular orbital calculations, which are based on first principles without empirical parameters, provide a highly accurate description of molecular electronic systems. nist.gov These methods are used to study the fundamental aspects of chemical bonding and reactivity by analyzing the shapes and energies of molecular orbitals (MOs). researchgate.netscispace.com The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly crucial for predicting how a molecule will react. researchgate.net

For Divinyltetramethyldisilazane, the HOMO would likely be associated with the nitrogen lone pair or the π-bonds of the vinyl groups, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is expected to be an antibonding orbital (σ* or π*) associated with the silicon atoms or vinyl groups, representing the most favorable site for nucleophilic attack.

In studies of DVTMDZ as part of larger systems, such as rhodium complexes, DFT calculations—which share a theoretical basis with ab initio methods—show that the HOMO has a π-bonding character with significant contributions from the nitrogen atoms, while the LUMO is π-antibonding with a more pronounced metal character. rsc.org This type of molecular orbital analysis is critical for understanding the charge transfer and bonding interactions that dictate the compound's role in chemical transformations. vu.nl

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of the dynamic behavior of systems. specificpolymers.com By solving Newton's equations of motion for a collection of atoms, MD simulations can reveal information about conformational changes, intermolecular interactions, and large-scale processes like polymerization. nih.govmdpi.com

MD simulations are a powerful method for exploring the conformational landscape of flexible molecules like DVTMDZ. nih.govmdpi.com The molecule's structure, with a central Si-N-Si linkage and rotatable methyl and vinyl groups, allows for a variety of spatial arrangements. MD simulations can track the transitions between these different conformations and determine their relative stabilities. rsc.org

These simulations can also provide detailed insights into the intermolecular interactions between DVTMDZ molecules or between DVTMDZ and other substances, such as solvents or surfaces. rsc.org This is particularly relevant for understanding its application in surface modification, for instance, in the functionalization of flax fibers where it is used to introduce vinyl groups that can covalently bond with a polymer matrix. researchgate.netresearchgate.netresearchgate.net The simulations can model how DVTMDZ molecules approach, orient, and interact with the hydroxyl groups on a cellulose (B213188) surface, clarifying the initial steps of the grafting process.

The vinyl groups in DVTMDZ are reactive sites that allow it to undergo polymerization, forming polysilazanes. researchgate.net MD simulations, particularly using reactive force fields or coarse-grained models, can be used to model this polymerization process. rsc.org Such simulations can provide insights into reaction kinetics and the structural evolution of the polymer network. rsc.orgarxiv.org

A typical simulation would start with a collection of DVTMDZ monomers. By defining reactive potentials for the vinyl groups, the simulation can model the initiation, propagation, and termination steps of vinyl polymerization. This allows researchers to observe how linear chains form, how cross-linking occurs between chains, and how the final three-dimensional structure of the polymer material develops. rsc.orgmdpi.com These computational models are crucial for understanding how synthesis conditions can influence the final properties of the resulting polymer. specificpolymers.com

Predictive Modeling and Quantitative Structure-Property Relationships (QSPR)

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. These predictive models are valuable for estimating properties that are difficult or costly to measure experimentally.

QSPR models have been successfully applied to organosilicon compounds, including this compound. dokumen.pub A notable application is the prediction of combustion properties. For example, a simple and reliable QSPR model has been used for the prediction of the heat of combustion for a variety of energetic compounds, with this compound being included in the dataset. dokumen.pub To enhance the accuracy and general applicability of these predictions, consensus models may be developed by averaging the outputs from several individual models. dokumen.pub

The table below outlines the application of QSPR for predicting a key property of this compound.

| Predicted Property | Model Type | Basis of Model | Reference |

| Heat of Combustion | QSPR | Correlation of molecular structure with thermodynamic properties. | dokumen.pub |

These predictive models are part of a broader effort to assess the properties of chemical compounds without extensive experimental testing, contributing to more efficient material design and safety assessment. coe.int

Computational Design of Novel Disilazane Derivatives

The computational design of new molecules is a process that leverages theoretical calculations to conceptualize and evaluate novel chemical structures before their synthesis. This approach is analogous to the computational design of enzymes, where a theoretical transition state and catalytic groups are placed into a protein scaffold to create a new catalyst. nih.gov In the context of disilazanes, this involves modifying the basic structure to achieve specific desired properties, such as enhanced reactivity, thermal stability, or compatibility with other materials.

Research has explored the creation of novel phosphasilazanes, which incorporate phosphorus into the silazane framework. mdpi.com Computational methods are used to understand the reaction pathways that could lead to these new derivatives. For example, theoretical studies can model potential intramolecular rearrangements, such as an electrophilic attack by a silicon atom on a P=O group, a reaction driven by the high thermodynamic stability of the resulting Si-O bond. mdpi.com Understanding these mechanisms at a computational level is crucial for designing synthetic routes to these novel compounds.

The design of new functional materials based on this compound is another active area of research. This compound has been used as a functionalizing agent for natural fibers like flax to create advanced composite materials. researchgate.netresearchgate.net In this context, the divinyl groups are by design, intended to covalently bond with a polymer matrix. Computational studies on related organosilicon compounds, such as disilanes, have demonstrated that modifying molecular architecture is a versatile strategy for fine-tuning the photophysical properties of materials. researchgate.net These principles are directly applicable to the design of new disilazane derivatives for use in optoelectronics and other advanced applications.

Table 1: Computationally-Guided Design Strategies for Disilazane Derivatives

| Design Goal | Computational Approach | Example Application | Key Insight | Reference |

| Novel Heteroatomic Structures | Mechanistic Pathway Analysis | Design of phosphasilazane flame retardants | Modeling intramolecular rearrangements to predict reaction feasibility and product stability. | mdpi.com |